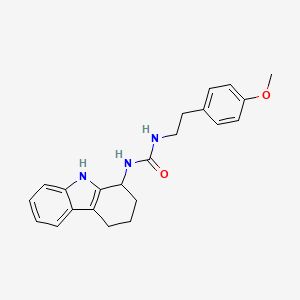![molecular formula C16H21N5O4S2 B10987180 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10987180.png)
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazole and thiadiazole rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The acetyl and methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Eigenschaften
Molekularformel |
C16H21N5O4S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N5O4S2/c1-9-12(26-16(17-9)21(10(2)22)6-8-24-3)13(23)18-15-20-19-14(27-15)11-5-4-7-25-11/h11H,4-8H2,1-3H3,(H,18,20,23) |
InChI-Schlüssel |
ALSAYFVKBDHRAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987098.png)
![4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10987122.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987124.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987131.png)
![[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10987139.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987145.png)
![2'-butyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10987151.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987167.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987173.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10987188.png)

![methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10987192.png)
![N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10987199.png)
